molecular formula C20H23ClN4O2 B2755743 1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034460-92-7

1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2755743
CAS No.: 2034460-92-7
M. Wt: 386.88
InChI Key: BOYHDOIYVLOOKT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture, featuring a 2-pyrrolidinone core functionalized with a 4-chlorophenyl group and a 1-methyl-1H-pyrazol-3-yl piperidine moiety, suggests potential as a key intermediate or targeted scaffold in medicinal chemistry programs. Compounds with pyrrolidinone and piperidine subunits are frequently investigated for their bioactive properties . Specifically, the structural elements present in this reagent are analogous to those found in molecules studied as modulators of enzymatic activity, such as protease inhibitors , and for their affinity at various G-protein coupled receptors (GPCRs) . The chlorophenyl and methylpyrazole groups are privileged pharmacophores often associated with enhanced binding affinity and selectivity in drug discovery . This makes the compound a valuable asset for researchers building structure-activity relationship (SAR) models, screening for new therapeutic leads, or developing novel chemical probes for biological targets. Its primary research value lies in the exploration of central nervous system (CNS) targets, oncology, and inflammatory pathways, providing a versatile template for the generation of novel bioactive molecules.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-23-10-8-18(22-23)14-3-2-9-24(12-14)20(27)15-11-19(26)25(13-15)17-6-4-16(21)5-7-17/h4-8,10,14-15H,2-3,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYHDOIYVLOOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃ClN₄O
  • Molecular Weight : 262.69 g/mol
  • CAS Number : 1503529-33-6

The compound features a piperidine ring, a pyrrolidinone moiety, and a chlorophenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Research indicates that it may act as an antagonist or inhibitor in specific pathways, particularly those involving neurotransmitter systems and enzymatic functions.

Key Mechanisms:

  • Receptor Interaction : It has been suggested that the compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways related to pain and inflammation.
  • Enzyme Inhibition : The compound exhibits potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission regulation.

Biological Activity Data

Activity TypeAssay MethodResult
AChE InhibitionIC50 AssayIC50 = 2.14 ± 0.003 µM
Antibacterial ActivityZone of InhibitionModerate against S. typhi
Binding Affinity to BSAFluorescence QuenchingStrong binding observed

Antimicrobial Activity

Studies have shown that derivatives of the compound exhibit varying degrees of antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The activity is often moderate but significant enough to warrant further exploration for potential therapeutic applications in infectious diseases.

Neuropharmacological Effects

The compound's ability to inhibit AChE suggests potential use in treating neurodegenerative disorders such as Alzheimer's disease. AChE inhibitors are known to enhance cholinergic transmission, which can be beneficial in cognitive decline scenarios.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A series of synthesized compounds related to this structure were tested for antibacterial properties. The results indicated moderate activity against certain bacterial strains, with some compounds showing strong inhibitory effects on urease, an enzyme linked to various pathological conditions.
  • Neuropharmacology Research :
    • In vitro studies demonstrated that the compound could significantly inhibit AChE activity, suggesting its potential as a therapeutic agent in managing conditions characterized by cholinergic dysfunction.
  • Docking Studies :
    • Molecular docking simulations have provided insights into the binding affinities of the compound with various receptors and enzymes, confirming its potential as a lead candidate for drug development targeting multiple pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Reported Activity / Notes Reference
1-(4-Chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one Pyrrolidin-2-one + piperidine 4-Cl-phenyl, 1-methylpyrazole on piperidine ~400–420 (est.) Hypothesized antimicrobial/kinase modulation -
1-{[5-(4-Cl-phenyl)-1-(4-F-phenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Piperidin-4-one + pyrazole 4-Cl-phenyl, 4-F-phenyl on pyrazole 401.85 Antimicrobial activity (broad-spectrum)
1-(4-Cl-phenyl)-4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one (BK14014) Pyrrolidin-2-one + piperidine 4-Cl-phenyl, pyridazin-3-yloxy on piperidine 400.86 N/A (research compound)
1-(3-Cl-phenyl)-4-{4-[5-(4-Me-phenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one (L703-0205) Pyrrolidin-2-one + piperidine 3-Cl-phenyl, 4-methylphenyl-oxadiazole on piperidine 464.95 N/A (high chemical diversity screening)
1-[4-(4-Cl-phenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-Cl-phenyl)-3-Me-1H-pyrazol-4-yl]ethanone Piperidine + pyrazole 4-Cl-phenyl (×2), hydroxyl on piperidine, methylpyrazole ~470 (est.) N/A (structural complexity for target binding)

Key Observations

Chlorophenyl vs. Fluorophenyl Substitution

  • The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to the 4-fluorophenyl analog in . Fluorine’s electronegativity can improve membrane permeability but may reduce π-π stacking in certain targets .

Pyrazole vs. Oxadiazole Moieties

  • The oxadiazole-containing compound () introduces a rigid, planar heterocycle, favoring interactions with aromatic residues in enzymes. In contrast, the methylpyrazole in the target compound offers conformational flexibility, which may aid in binding to flexible active sites .

Hydroxyl Group Impact The hydroxylated piperidine in ’s compound could improve solubility but may also increase metabolic clearance compared to the non-hydroxylated target compound .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrrolidin-2-one core with substituents like 4-chlorophenyl and piperidine-carbonyl groups?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidin-2-one ring via cyclization of γ-lactam precursors or intramolecular amidation.
  • Step 2 : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis .
  • Step 3 : Coupling of the piperidine-carbonyl fragment using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure efficient amide bond formation .
    Key Consideration : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize steric hindrance from the bulky pyrazole-piperidine moiety.

Q. How can the crystal structure and conformational stability of this compound be determined experimentally?

  • X-ray Crystallography : Resolve the asymmetric unit to analyze bond lengths, angles, and intramolecular interactions (e.g., C–H···N/F hydrogen bonds). For example, in related pyrazole-piperidine derivatives, dihedral angles between aromatic rings range from 18.73° to 60.88°, influencing molecular planarity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for the lactam and carbonyl groups, which may decompose above 250°C .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ ~7.3–7.5 ppm for 4-chlorophenyl protons; δ ~2.5–3.5 ppm for piperidine protons).
  • IR Spectroscopy : Identify key functional groups (e.g., lactam C=O stretch at ~1680–1720 cm⁻¹; amide C=O at ~1640–1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₁ClN₄O₂: 396.1254).

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl vs. fluorophenyl) influence bioactivity in related pyrazole-piperidine derivatives?

  • Structure-Activity Relationship (SAR) :

    SubstituentBioactivity (MIC, μg/mL)Mechanism
    4-ClPh8–16 (Antimicrobial)Disrupts membrane integrity via halogen interactions
    4-FPh32–64 (Antimicrobial)Reduced lipophilicity decreases penetration
  • Methodological Insight : Use isosteric replacements (e.g., Cl → CF₃) and evaluate activity via microdilution assays against Gram-positive/-negative bacteria.

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., p38 MAPK). Pyrazole and chlorophenyl groups often occupy hydrophobic pockets, while the lactam carbonyl forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding).

Q. How can contradictory data on metabolic stability be resolved?

  • In Vitro Assays :
    • Microsomal Stability : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes).
    • CYP450 Inhibition : Screen using fluorogenic substrates (e.g., CYP3A4 inhibition may correlate with lactam oxidation) .
  • Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent effects in assay buffers).

Q. What strategies optimize enantiomeric purity during synthesis of stereochemically complex analogs?

  • Chiral Resolution : Use preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective lactam formation (e.g., >90% ee achieved in related systems) .

Methodological Challenges

Q. How to address low yields in the final coupling step between pyrrolidin-2-one and pyrazole-piperidine fragments?

  • Optimization Table :

    ConditionYield (%)Purity (%)
    DCM, RT, 24h4585
    DMF, 40°C, 12h6892
    THF, reflux, 6h5288
  • Recommendation : Use DMF at 40°C with 4Å molecular sieves to absorb water and drive amide formation .

Q. What analytical techniques resolve overlapping signals in NMR spectra caused by piperidine and pyrazole protons?

  • 2D NMR :
    • HSQC : Correlate ¹H–¹³C signals for piperidine CH₂ groups (δ ~2.5–3.5 ppm).
    • NOESY : Identify spatial proximity between pyrazole C–H and chlorophenyl protons .

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